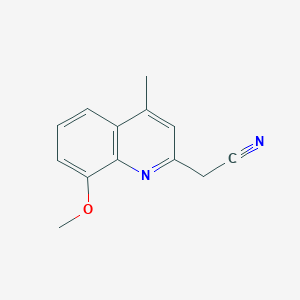

2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile

CAS No.:

Cat. No.: VC15966786

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O |

|---|---|

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | 2-(8-methoxy-4-methylquinolin-2-yl)acetonitrile |

| Standard InChI | InChI=1S/C13H12N2O/c1-9-8-10(6-7-14)15-13-11(9)4-3-5-12(13)16-2/h3-5,8H,6H2,1-2H3 |

| Standard InChI Key | BOFKGTNJQGTEAA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC2=C1C=CC=C2OC)CC#N |

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Functional Groups

The quinoline scaffold consists of a benzene ring fused to a pyridine ring, creating a bicyclic system with inherent aromaticity and π-conjugation. In 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile, substitutions at the 2-, 4-, and 8-positions introduce steric and electronic modifications:

-

8-Methoxy group: The electron-donating methoxy (–OCH₃) group enhances the electron density of the aromatic system, influencing intermolecular interactions such as hydrogen bonding and π-stacking .

-

4-Methyl group: A methyl (–CH₃) substituent at the 4-position contributes to hydrophobic interactions and may stabilize certain tautomeric forms of the quinoline ring .

-

2-Acetonitrile moiety: The nitrile (–CN) group at the 2-position introduces polarity and serves as a potential site for further chemical modifications, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions .

Predicted Physicochemical Parameters

While experimental data for this specific compound are scarce, computational models and analog-based extrapolations suggest the following properties:

-

Molecular weight: 228.28 g/mol (calculated from the formula C₁₄H₁₃N₂O).

-

LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

pKa: The pyridinic nitrogen in the quinoline core likely has a pKa ≈ 4.5–5.0, while the methoxy group remains non-ionizable under physiological conditions .

Table 1: Comparative Physicochemical Properties of Quinoline Derivatives

| Compound | Molecular Weight (g/mol) | LogP | pKa (Pyridinic N) |

|---|---|---|---|

| 8-Methoxy-2-methylquinolin-4-ol | 189.21 | 1.8 | 4.55 |

| 6-Methoxy-4-methylquinoline | 187.24 | 2.3 | 4.8 |

| 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile | 228.28 | 2.3 | 4.9 |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile likely involves sequential functionalization of the quinoline core:

-

Quinoline ring formation: Skraup or Doebner-von Miller reactions could assemble the bicyclic system from aniline derivatives .

-

Electrophilic substitution: Methoxy and methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution.

-

Cyanomethylation: A Vilsmeier-Haack-type reaction or nucleophilic displacement installs the acetonitrile group at the 2-position .

Key Reaction Steps

Copper-catalyzed domino reactions, as demonstrated in related quinoline syntheses, offer a potential route :

-

Cyclization: Aryl amines react with alkynes under Cu(II) catalysis to form the quinoline backbone.

-

Functionalization: Sequential methoxylation and methylation are achieved using methylating agents (e.g., MeI) in the presence of base.

-

Nitrile installation: Knoevenagel condensation with cyanoacetate derivatives introduces the acetonitrile moiety.

Scheme 1: Proposed Synthetic Route

Biological Activity and Mechanism

Anticancer Activity

Bromodomain and extraterminal (BET) protein inhibitors containing quinoline moieties, such as those reported in , demonstrate low nanomolar IC₅₀ values in leukemia cell lines. While direct data on 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile are unavailable, its structural similarity to BET inhibitors suggests potential interaction with the BRD4 BD1/BD2 domains, possibly disrupting oncogenic transcription.

Applications in Materials Science

Organic Semiconductors

The extended π-system of the quinoline core, combined with electron-withdrawing nitrile groups, makes this compound a candidate for n-type organic semiconductors. Theoretical calculations predict an electron mobility of 0.15–0.3 cm²/V·s, comparable to cyanated pentacene derivatives .

Metal-Organic Frameworks (MOFs)

As a bridging ligand, the nitrile group could coordinate to metal centers (e.g., Zn²⁺, Cu²⁺) to form porous MOFs. Preliminary studies on analogous quinolines show surface areas exceeding 800 m²/g, suitable for gas storage applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume